molecular formula C19H16N4O6S B2420251 N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide CAS No. 450337-91-4

N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide

Cat. No.: B2420251
CAS No.: 450337-91-4
M. Wt: 428.42
InChI Key: LTRFDKLYNPGODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of derivatives exhibiting in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For example, a study reported the synthesis of a compound with a yield of 81%, and provided detailed NMR data .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a compound was reported with a yield of 81%, a melting point of 225.0–225.4 °C, and detailed NMR data .

Scientific Research Applications

Synthesis and Structural Analysis

Research indicates that compounds similar to N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide have been synthesized and analyzed for their structural characteristics. These compounds, typically involving pyrazoline and pyrazolone derivatives, have been characterized using various techniques like IR, NMR, and X-ray diffraction methods. The focus of these studies has been on understanding the molecular geometry, vibrational frequencies, and the crystal structure of these compounds to lay the groundwork for potential pharmacological applications (Abdulla et al., 2014; Evecen et al., 2016; Arslan et al., 2015).

Pharmacological Screening

Several studies have synthesized and evaluated the pharmacological properties of compounds structurally similar to the this compound. These compounds have been tested for various biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV activities. The emphasis in these studies is on evaluating the efficacy of these compounds in different biological assays to determine their potential as therapeutic agents (Patel et al., 2013; Hassan et al., 2014; Aslam et al., 2014).

Molecular Docking and Computational Studies

Research involving compounds analogous to this compound also includes computational studies to understand their interactions at the molecular level. These studies involve molecular docking, molecular electrostatic potential analysis, and Density Functional Theory (DFT) calculations. The aim is to predict the interaction of these compounds with biological targets and to understand their molecular properties in a computational framework, thereby aiding in the design of more potent molecules (Karabulut et al., 2014; Fedotov et al., 2022).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, in subchronic oral toxicity studies in rats, the no-observed-adverse-effect-level (NOAEL) for a similar compound was 100 mg/kg/day (highest dose tested) when administered by oral gavage for 90 consecutive days .

Future Directions

The future directions of research on similar compounds have been suggested. For instance, some of the representative analogues exhibited greater capability compared to that of standard reference drug and some of the derivatives exhibited promising activity .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c1-29-15-8-6-13(7-9-15)22-18(16-10-30(27,28)11-17(16)21-22)20-19(24)12-2-4-14(5-3-12)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRFDKLYNPGODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.